Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate

Lipophilicity ADME Thiophene derivatives

This 3-benzamido-5-phenylthiophene-2-carboxylate analog features a unique 4-(isopropylthio) substituent, delivering a distinct steric/electronic profile for GPCR selectivity mapping. Curated in the GLASS database with associations to NPSR1/RXFP1, it is ideal for counter-screening Class A receptors and fragment-to-lead programs. Its lead-like properties (MW=425.56 Da, HBA=4) and differentiation from sulfamoyl/sulfonyl variants ensure decision-ready SAR data for your discovery pipeline.

Molecular Formula C23H23NO3S2
Molecular Weight 425.56
CAS No. 919840-28-1
Cat. No. B2531794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate
CAS919840-28-1
Molecular FormulaC23H23NO3S2
Molecular Weight425.56
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)SC(C)C
InChIInChI=1S/C23H23NO3S2/c1-4-27-23(26)21-19(14-20(29-21)16-8-6-5-7-9-16)24-22(25)17-10-12-18(13-11-17)28-15(2)3/h5-15H,4H2,1-3H3,(H,24,25)
InChIKeyCXOSCXDMLYETEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate – Thiophene-Based Research Compound for GPCR-Targeted Screening


Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate (CAS 919840-28-1) is a synthetic thiophene derivative that incorporates a 5-phenylthiophene-2-carboxylate core, an ethyl ester, and a 4-(isopropylthio)benzamido substituent. It belongs to a family of 3-benzamido-5-phenylthiophene-2-carboxylate analogs curated in the GLASS GPCR-ligand association database, where structurally related sulfamoyl and sulfonyl congeners have demonstrated interactions with neuropeptide and relaxin receptors [1].

Why Isopropylthio Substitution Cannot Be Replaced by Sulfamoyl or Sulfonyl Analogs in Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate


Within the 3-benzamido-5-phenylthiophene-2-carboxylate chemotype, the para-substituent on the benzamido ring critically governs GPCR subtype engagement. The isopropylthio group presents a distinct steric and electronic profile compared to the sulfamoyl, sulfonyl, or morpholino variants frequently encountered in screening libraries. Even modest alterations at this position can shift receptor selectivity, as evidenced by curated GPCR interaction data for closely related analogs [1]. Generic substitution therefore risks loss of the specific interaction pattern that defines this scaffold.

Quantitative Differentiation Evidence for Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate (CAS 919840-28-1)


Predicted Lipophilicity Advantage Over Sulfamoyl Analogs Influencing Membrane Permeability

The isopropylthio substituent confers higher computed lipophilicity (XLogP3 ≈ 5.5) compared to the N,N-bis(2-methoxyethyl)sulfamoyl analog (XLogP3 = 4.1), suggesting improved passive membrane permeability [1][2]. This difference is relevant when prioritizing compounds for cell-based GPCR assays.

Lipophilicity ADME Thiophene derivatives

Lower Molecular Weight and Reduced Hydrogen Bond Acceptor Count Relative to Sulfamoyl Analogs

The target compound (MW = 425.56 g/mol, HBA = 4) is significantly lighter and possesses fewer hydrogen bond acceptors than the N,N-bis(2-methoxyethyl)sulfamoyl comparator (MW = 546.65 g/mol, HBA = 9) [1]. These differences place the isopropylthio analog within more favorable drug-likeness space.

Molecular weight Drug-likeness Physicochemical properties

Distinct GPCR Interaction Fingerprint Inferred from Scaffold-Level Curation

The GLASS database associates the 3-benzamido-5-phenylthiophene-2-carboxylate scaffold with the Neuropeptide S receptor (NPSR1) and Relaxin receptor 1 (RXFP1) [1]. While direct activity data for the isopropylthio derivative are not yet publicly available, the scaffold's curated GPCR interactions—combined with the unique isopropylthio pharmacophore—suggest a distinct selectivity fingerprint relative to sulfamoyl or sulfonyl congeners that may preferentially engage other Class A GPCRs.

GPCR Neuropeptide S receptor Relaxin receptor

Optimal Application Scenarios for Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate Based on Quantitative Evidence


GPCR Subtype Selectivity Screening

Leveraging the scaffold's curated association with NPSR1 and RXFP1 [1], this compound is best deployed in counter-screening panels against other Class A GPCRs to map the selectivity contribution of the isopropylthio group.

Lead-Like Compound Collection Enrichment

With MW = 425.56 Da and HBA = 4, the compound meets key lead-likeness criteria [1] and serves as a suitable entry point for fragment-to-lead or hit-to-lead GPCR programs.

Structure-Activity Relationship (SAR) Probe Synthesis

The differentiated isopropylthio para-substituent provides a complementary SAR data point when used alongside sulfamoyl and sulfonyl analogs [1], enabling medicinal chemists to deconvolute electronic versus steric contributions to receptor binding.

Quote Request

Request a Quote for Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.